molecular formula C6H7BrN4O2 B1423824 Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate CAS No. 1458-20-4

Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate

Cat. No.: B1423824
CAS No.: 1458-20-4
M. Wt: 247.05 g/mol
InChI Key: IVDQNAQLYWSLTG-UHFFFAOYSA-N
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Description

Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate is an organic compound with the molecular formula C6H7BrN4O2. It is a derivative of pyrazine, characterized by the presence of amino groups at positions 3 and 5, a bromine atom at position 6, and a methyl ester group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate typically involves the bromination of a pyrazine derivative followed by the introduction of amino groups. One common method starts with the bromination of methyl pyrazine-2-carboxylate to yield methyl 6-bromopyrazine-2-carboxylate. This intermediate is then subjected to nitration and subsequent reduction to introduce the amino groups at positions 3 and 5 .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can produce nitro or amino derivatives .

Scientific Research Applications

Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of amino and bromine groups allows for various interactions with biological molecules, influencing pathways involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,6-dibromopyrazine-2-carboxylate: Similar in structure but with two bromine atoms instead of amino groups.

    Methyl 3-amino-6-bromopyrazine-2-carboxylate: Contains only one amino group and one bromine atom.

    Methyl 3,5-diaminopyrazine-2-carboxylate: Lacks the bromine atom, having only amino groups.

Uniqueness

Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate is unique due to the combination of amino and bromine substituents on the pyrazine ring.

Properties

IUPAC Name

methyl 3,5-diamino-6-bromopyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN4O2/c1-13-6(12)2-4(8)11-5(9)3(7)10-2/h1H3,(H4,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDQNAQLYWSLTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C(=N1)Br)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695984
Record name Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1458-20-4
Record name Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate

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